![molecular formula C14H12ClN3 B2558432 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline CAS No. 124833-68-7](/img/structure/B2558432.png)
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
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Overview
Description
“7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is a chemical compound with the molecular formula C14H12ClN3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline can react with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates can then be treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis
The molecular weight of “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is 257.72 . The structure includes a quinoline ring substituted with a chloro group at the 7th position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” are not mentioned in the search results, similar compounds like imidazole derivatives show a broad range of chemical and biological properties .Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. NSC632498 has demonstrated potent antileishmanial activity. In vitro studies revealed that compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern. NSC632498 shows promise as an antimalarial agent. Compounds 14 and 15 effectively inhibited Plasmodium berghei in vivo, with 70.2% and 90.4% suppression, respectively .
- NSC632498 has the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol. It is a chlorinated quinoline derivative .
- The compound was synthesized, and its structure confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
Antimalarial Potential
Chemical Properties
Synthesis and Structure Verification
Custom Synthesis and Sourcing
Future Directions
The future directions for “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in pharmaceutical and medicinal chemistry .
properties
IUPAC Name |
7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWCXGQSJPMTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline |
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